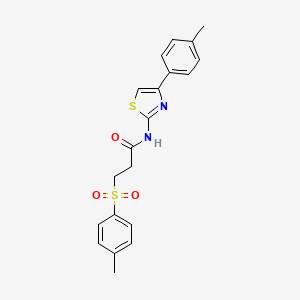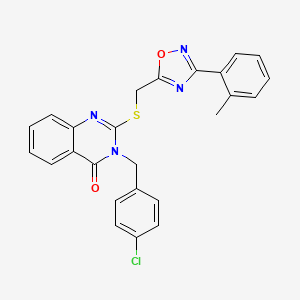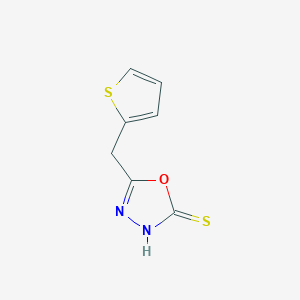
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate involved desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .
Scientific Research Applications
Anticonvulsant Evaluation
Research on indoline derivatives, including those similar to the specified compound, has shown significant anticonvulsant activity. For instance, N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide demonstrated effective anticonvulsant properties in various tests, suggesting its potential in treating seizures (Nath et al., 2021).
Anti-inflammatory Activity
Compounds structurally similar have been synthesized and evaluated for anti-inflammatory activity. In vitro and in vivo models indicated promising results, indicating their potential use in treating inflammation-related conditions (Nikalje et al., 2015).
Antibacterial and Antimicrobial Properties
Various studies have synthesized and tested compounds in the 1,3,4-oxadiazole class for antibacterial and antimicrobial properties. Such compounds exhibited significant activity against a range of microbial species, highlighting their potential as antibacterial agents (Gul et al., 2017), (Khalid et al., 2016).
Antioxidant Activities
Certain derivatives in the 1,3,4-oxadiazole family have been shown to possess antioxidant properties. This suggests potential therapeutic applications in conditions where oxidative stress plays a role (Basha et al., 2013).
Anti-diabetic Potential
Bi-heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been synthesized and evaluated for anti-diabetic potential. Their enzyme inhibition studies revealed significant results, suggesting their use as anti-diabetic agents (Abbasi et al., 2020).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-30(27,28)14-9-5-4-8-13(14)16-21-22-19(29-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPZUHGOOQOIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

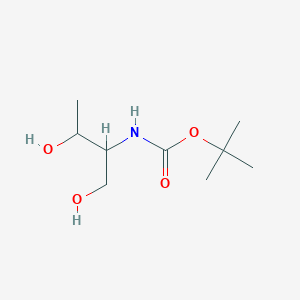
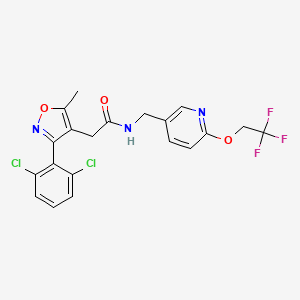
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
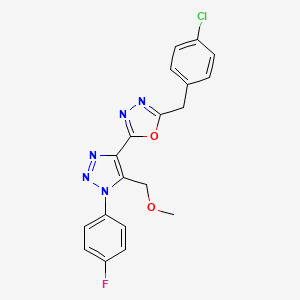
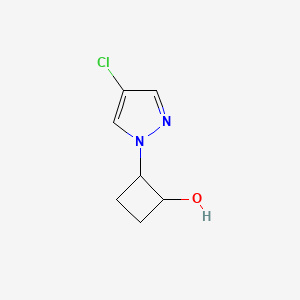
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

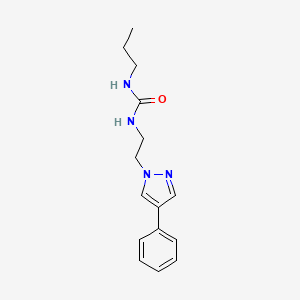
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)
